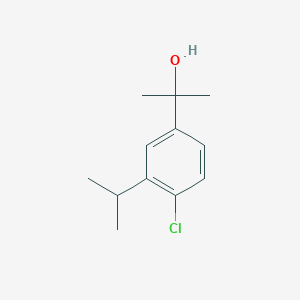
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a benzyloxycarbonyl-protected amino group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((METHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((ETHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
Uniqueness
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites within the molecule.
特性
分子式 |
C18H27N3O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)10-19)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
InChIキー |
WXWQALGLDMETQY-GJZGRUSLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)






![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)




![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)

